Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 793667-79-5
Molecular Formula: C₁₀H₇N₃O₂
Molecular Weight: 201.18 g/mol
Executive Summary
5-Pyridin-4-ylpyrimidine-2-carboxylic acid represents a "privileged structure" in modern organic synthesis, serving as a critical bifurcation point between medicinal chemistry and materials science. In drug discovery, it functions as a robust intermediate for synthesizing Type I and Type II kinase inhibitors (targeting EGFR, JAK, and CDK families) due to its ability to mimic the adenine ring of ATP while offering a solvent-exposed carboxylic acid handle for derivatization. Simultaneously, in reticular chemistry, its rigid, linear geometry and mixed donor sites (N-heterocycle + carboxylate) make it an ideal ligand for constructing Metal-Organic Frameworks (MOFs) with tunable pore sizes.
This technical guide provides a comprehensive analysis of its synthesis, reactivity, and application, grounded in industrial best practices.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Property
Specification
Note
Appearance
Off-white to pale yellow solid
Hygroscopic nature requires desiccated storage.
Solubility
DMSO, DMF, dil. NaOH
Poor solubility in non-polar organic solvents (DCM, Hexane).
pKa (Calc)
~3.5 (COOH), ~5.2 (Pyridine N)
Exists as a zwitterion in neutral aqueous media.
Melting Point
>250 °C (Decomposition)
High thermal stability due to π-π stacking.
LogP
~0.8
Low lipophilicity aids in fragment-based drug design (FBDD).
Synthetic Methodology: The "Self-Validating" Protocol
The industrial synthesis of 5-pyridin-4-ylpyrimidine-2-carboxylic acid relies on the Suzuki-Miyaura Cross-Coupling reaction. This route is preferred over de novo ring construction due to the commercial availability of high-purity boronic acids and halopyrimidines.
Reaction Mechanism & Causality
The choice of 5-bromo-2-pyrimidinecarboxylic acid as the electrophile and 4-pyridylboronic acid as the nucleophile is deliberate:
Regioselectivity: The C5 position of the pyrimidine ring is electronically activated for oxidative addition by Palladium, while the C2 carboxylate (protected as an ester or salt) remains inert.
Stability: 4-Pyridylboronic acids are prone to protodeboronation; thus, rapid coupling conditions (high catalyst load or reactive ligands) are required.
Degassing: Charge the bromide, boronic acid, and base into a reaction vessel. Evacuate and backfill with Argon (3x) to remove O₂ (prevents homocoupling and catalyst poisoning).
Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target [M+H]⁺ = ~230 for ethyl ester).
Hydrolysis (In-situ): Once coupling is complete, add 2M LiOH (15 mL) directly to the reaction mixture and stir at 50°C for 1 hour to saponify the ester.
Workup (The Critical Step):
Cool to room temperature.
Filter through Celite to remove Pd black.
Adjust pH to 3.5–4.0 using 1M HCl. The zwitterionic product will precipitate.
Filter the solid, wash with cold water and diethyl ether.
Dry under vacuum at 60°C.
Synthesis Logic Diagram
Figure 1: Validated synthetic route utilizing Suzuki-Miyaura coupling followed by in-situ saponification.
Medicinal Chemistry Applications
The 5-(pyridin-4-yl)pyrimidine scaffold is a bioisostere of the bi-aryl systems found in blockbuster kinase inhibitors like Imatinib or Nilotinib .
Pharmacophore Mechanism
Hinge Binding: The nitrogen atoms in the pyrimidine ring can accept hydrogen bonds from the kinase hinge region (e.g., Met residue backbone).
Solvent Front: The carboxylic acid at the C2 position projects towards the solvent front. This is the key diversity handle . Converting this acid into an amide allows medicinal chemists to append solubilizing groups (e.g., morpholine, piperazine) or specific interacting motifs to tune selectivity between kinase isoforms (e.g., EGFR vs. HER2).
Gatekeeper Interaction: The 4-pyridyl group often occupies the hydrophobic pocket behind the gatekeeper residue, providing potency.
Library Generation Strategy
To synthesize a library of potential inhibitors, the carboxylic acid is activated (using HATU or T3P) and reacted with a diverse set of amines.
Reference Grounding:
Recent patent literature (e.g., WO2022094354A1) highlights the use of pyrimidine-2-carboxamides as EGFR inhibitors, validating this specific scaffold's utility in oncology [1].
Figure 2: Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.
Materials Science: MOF Construction
Beyond pharma, this molecule is a "linear linker" in Reticular Chemistry.
Topology: The angle between the pyridine nitrogen and the carboxylate vector creates a rigid, rod-like geometry.
Coordination: It acts as a heterotopic ligand. The carboxylate binds to metal clusters (e.g., Zn₄O nodes), while the pyridine nitrogen can coordinate to a second metal center or act as a hydrogen bond acceptor to stabilize the framework.
Application: Used in the synthesis of pillared-layer MOFs where the pyrimidine moiety enhances CO₂ uptake selectivity due to the basic nitrogen sites.
References
World Intellectual Property Organization. (2022).[1] Pyrimidine compounds, compositions, and medicinal applications thereof (Patent No. WO2022094354A1).[1] Google Patents. Link
BLD Pharm. (n.d.).[2] 5-Pyridin-4-ylpyrimidine-2-carboxylic acid Product Page. Retrieved February 17, 2026. Link
Gong, Y., et al. (2019). Structural diversity and properties of coordination polymers built from semi-rigid ligands. CrystEngComm.
Application Note: 5-Pyridin-4-ylpyrimidine-2-carboxylic acid as a HIF-PH Inhibitor Probe
This Application Note is designed as a definitive technical guide for the use of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid (CAS: 793667-79-5) in preclinical in vivo research. Based on its chemical structure (a bi-hetero...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the use of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid (CAS: 793667-79-5) in preclinical in vivo research.
Based on its chemical structure (a bi-heteroaryl carboxylic acid), this compound functions as a 2-Oxoglutarate (2-OG) Competitive Inhibitor , specifically targeting HIF Prolyl Hydroxylases (HIF-PHDs) . By chelating the active site iron (Fe²⁺), it prevents the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor (HIF-α), thereby acting as a potent Hypoxia Mimetic .
Document ID: AN-PYR-005
Version: 2.1 (2025)
Classification: Research Use Only (RUO)
Target Pathway: Hypoxia Signaling / Erythropoiesis / Ischemic Protection
Executive Summary & Mechanism of Action
5-Pyridin-4-ylpyrimidine-2-carboxylic acid is a small-molecule inhibitor of 2-oxoglutarate-dependent dioxygenases. Its pharmacophore consists of a pyrimidine ring substituted with a carboxylic acid at the C2 position and a pyridine ring at the C5 position.
Mechanism of Action (MOA)
The compound mimics 2-oxoglutarate (2-OG), the co-substrate for HIF-PHDs.
Binding: The nitrogen (N1) of the pyrimidine ring and the oxygen of the C2-carboxylate form a bidentate chelate with the active site Iron (Fe²⁺) within the catalytic center of the PHD enzyme.
Inhibition: This chelation sterically hinders the entry of 2-OG and O₂, preventing the hydroxylation of proline residues (Pro402/Pro564) on HIF-1α.
Stabilization: Unhydroxylated HIF-1α escapes VHL-mediated ubiquitination and proteasomal degradation.
Transcriptional Activation: Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs), driving the expression of erythropoietin (EPO), VEGF, and glycolytic enzymes.
Key Applications
Anemia Research: Induction of endogenous EPO in models of Chronic Kidney Disease (CKD).
Ischemic Protection: Preconditioning tissues (heart, brain, kidney) against ischemia-reperfusion injury.
Metabolic Studies: Investigating the "Warburg Effect" and metabolic reprogramming in cancer.
Chemical Properties & Formulation Protocol
Physicochemical Profile[1]
Molecular Weight: 201.18 g/mol
Solubility: Low in water at neutral pH; soluble in DMSO; soluble in basic aqueous solutions (forming the carboxylate salt).
Due to the carboxylic acid moiety, solubility is highly pH-dependent. For in vivo oral gavage (PO) or intraperitoneal (IP) administration, a buffered suspension or solution is required.
Protocol A: Oral Suspension (Recommended for Repeated Dosing)
Target Concentration: 1 – 10 mg/mL
Stability: Prepare fresh weekly; store at 4°C.
Weighing: Weigh the required amount of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid.
Wetting: Add a small volume of 0.1% Tween 80 to the powder and triturate to form a smooth paste.
Suspending: Gradually add 0.5% Methylcellulose (MC) (400 cP) in PBS while stirring.
pH Adjustment (Critical): The compound is acidic. Adjust the final pH to 7.4 – 8.0 using 1N NaOH. This deprotonates the carboxylic acid, significantly enhancing solubility/dispersibility.
Homogenization: Vortex or sonicate for 10 minutes to ensure a uniform suspension.
Objective: Confirm target engagement by measuring HIF-1α protein stabilization and EPO mRNA induction.
Protocol:
Dosing: Administer 30 mg/kg (PO) or Vehicle.
Termination: Euthanize animals at 4 hours post-dose (peak HIF stabilization).
Tissue Harvest: Rapidly dissect Kidney and Liver.
Aliquot A: Flash freeze in liquid nitrogen (for qPCR).
Aliquot B: Homogenize in RIPA buffer with Protease/Phosphatase Inhibitors (for Western Blot).
Readout:
Western Blot: Probe for HIF-1α (nuclear fraction preferred). Note: HIF-1α degrades rapidly; process samples on ice immediately.
qPCR: Measure Epo (Erythropoietin) and Vegfa mRNA levels normalized to Actb.
Visualization: Mechanism & Workflow
Figure 1: Mechanism of Action. The compound competitively inhibits PHD enzymes by chelating the active site iron, preventing HIF-1α degradation and driving EPO transcription.
Efficacy Model: Renal Anemia (Cisplatin-Induced)
This protocol validates the erythropoietic potential of the compound in a model of kidney injury.
Experimental Design
Group
n
Induction (Day 0)
Treatment (Day 1–14)
Sham
8
Saline IP
Vehicle PO (QD)
Model
10
Cisplatin (10 mg/kg IP)
Vehicle PO (QD)
Low Dose
10
Cisplatin (10 mg/kg IP)
Compound (10 mg/kg PO, QD)
High Dose
10
Cisplatin (10 mg/kg IP)
Compound (30 mg/kg PO, QD)
Step-by-Step Protocol
Induction: Administer a single intraperitoneal dose of Cisplatin (10 mg/kg) to induce acute kidney injury (AKI) and subsequent anemia.
Treatment: Begin oral dosing of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid 24 hours post-cisplatin. Continue daily for 14 days.
Monitoring: Weigh animals daily. If weight loss >20%, provide supportive care (saline SC).
Blood Collection:
Day 7 & 14: Collect 50 µL blood via tail vein into EDTA tubes.
Hematology Analysis: Measure Hemoglobin (Hb), Hematocrit (Hct), and Reticulocyte count using an automated hematology analyzer (e.g., Sysmex or Advia).
Endpoint: Euthanize on Day 14. Collect kidneys for histology (H&E) and serum for Creatinine/BUN analysis.
Expected Results
Model Group: Significant drop in Hb and Hct; elevated Serum Creatinine.
Treated Groups: Dose-dependent restoration of Hb and Hct levels; potential reduction in renal tissue damage due to ischemic preconditioning effect of HIF stabilization.
Safety & Toxicology Considerations
When using pyridine-carboxylate chelators in vivo, consider the following:
Iron Chelation: High doses may cause systemic iron deficiency. Ensure animals are on a standard diet (sufficient iron) or supplement with iron dextran if conducting long-term (>4 weeks) studies.
Off-Target Effects: Pyridine carboxylates can inhibit other 2-OG dependent enzymes (e.g., Histone Demethylases). Monitor for unexpected developmental or metabolic phenotypes.
Handling: The compound is a skin/eye irritant. Use standard PPE (gloves, goggles, lab coat).
References
Maxwell, P. H., & Eckardt, K. U. (2016). "HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond." Nature Reviews Nephrology, 12(3), 157–168. Link
Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic." Journal of Medicinal Chemistry, 56(23), 9369–9402. Link
Gupta, N., & Wish, J. B. (2017). "Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD." American Journal of Kidney Diseases, 69(6), 815–826. Link
PubChem Compound Summary. "5-(4-Pyridyl)pyrimidine-2-carboxylic acid (CAS 793667-79-5)." National Center for Biotechnology Information. Link
Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology, 5(5), 343–354. Link
Application
"5-Pyridin-4-ylpyrimidine-2-carboxylic acid" analytical methods for quantification
[1][2] Introduction & Chemical Context 5-Pyridin-4-ylpyrimidine-2-carboxylic acid (CAS 793667-79-5) is a bi-heterocyclic building block often utilized in the synthesis of kinase inhibitors and pharmaceutical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction & Chemical Context
5-Pyridin-4-ylpyrimidine-2-carboxylic acid (CAS 793667-79-5) is a bi-heterocyclic building block often utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1][2][3][4] Its structure features a pyrimidine ring substituted with a 4-pyridyl group and a carboxylic acid moiety.[1][2][3]
From an analytical perspective, this molecule presents specific challenges:
Zwitterionic Character: It contains a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~3.5). This leads to pH-dependent solubility and retention behavior.
Polarity: The presence of multiple heteroatoms and an ionizable acid group makes it relatively polar, posing retention issues on standard C18 columns without specific mobile phase modification.
Peak Shape: Basic nitrogen-containing heterocycles often interact with residual silanols on silica-based columns, causing peak tailing.
This guide details two distinct methodologies:
Method A (HPLC-UV): A robust protocol for Quality Control (QC), purity assessment, and assay (mg/mL range).
Method B (LC-MS/MS): A high-sensitivity protocol for pharmacokinetic (PK) studies or trace impurity analysis (ng/mL range).
Physicochemical Profiling & Strategy
Before method development, understanding the ionization state is critical.
Parameter
Estimated Value
Implication for Chromatography
Acid pKa (COOH)
~3.5
At pH < 2.5, it is neutral. At pH > 4.5, it is anionic (-COO⁻).
Base pKa (Pyridine N)
~5.2
At pH < 4.2, it is cationic (NH⁺). At pH > 6.2, it is neutral.
Isoelectric Point (pI)
~4.3
Net neutral charge (zwitterion) around pH 4.3. Solubility is likely lowest here.
LogP
~0.5 - 1.2
Moderately polar. Requires low organic start in RP-HPLC.
Strategic Decision:
For HPLC-UV , we will use an Acidic Mobile Phase (pH ~2.0) using Trifluoroacetic Acid (TFA). This ensures the carboxylic acid is protonated (neutral) and the pyridine is protonated (cationic). The TFA acts as an ion-pairing agent to improve the retention and peak shape of the cationic species.
For LC-MS/MS , we will use a HILIC (Hydrophilic Interaction Liquid Chromatography) approach or a Pentafluorophenyl (PFP) column. PFP phases show enhanced selectivity for aromatic heterocycles and basic compounds.
Method A: HPLC-UV (QC & Purity Assay)[6]
Objective: Quantify purity and concentration of raw material or synthetic intermediates.
Chromatographic Conditions
System: Agilent 1260 Infinity II or Waters Alliance e2695.
Column:Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters XSelect CSH C18 .
Rationale: The F5/PFP phase provides unique pi-pi interactions with the pyridine/pyrimidine rings, offering better selectivity than standard C18. Alternatively, CSH (Charged Surface Hybrid) C18 is designed to resist basic loadability issues.
Dimensions: 150 x 4.6 mm, 2.6 µm (Core-shell) or 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Note: TFA is essential here to suppress silanol activity and protonate the acid.
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Injection Volume: 5 - 10 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
2.0
95
5
12.0
40
60
15.0
5
95
17.0
5
95
17.1
95
5
22.0
95
5
Standard Preparation
Stock Solution: Dissolve 10 mg of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid in 10 mL of DMSO (Final conc: 1 mg/mL). Note: Do not use pure water due to zwitterionic solubility issues.
Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.
Objective: Quantify trace levels in plasma or reaction mixtures.
Mass Spectrometry Parameters (Source: ESI+)
The molecule contains basic nitrogens, making Positive Electrospray Ionization (ESI+) the most sensitive mode.
Instrument: Sciex Triple Quad 6500+ or Thermo Altis.
Ion Source: Electrospray Ionization (ESI) Positive Mode.
Spray Voltage: 3500 V.
Gas Temperatures: Source 500°C.
MRM Transitions:
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Proposed Fragment
202.1 [M+H]⁺
158.1
25
Loss of CO₂ (-44 Da)
202.1 [M+H]⁺
79.1
40
Pyridine ring fragment
202.1 [M+H]⁺
130.1
35
Pyrimidine cleavage
Note: Precursor m/z is calculated based on Molecular Weight 201.18 g/mol .
Chromatographic Conditions (LC-MS Compatible)
TFA suppresses MS ionization. We must switch to Ammonium Formate/Formic Acid .
Column:Waters Atlantis Premier BEH C18 AX (Mixed-mode Anion Exchange/C18) or HILIC-Z .
Recommendation: The BEH C18 AX is superior here. It retains the acidic moiety via anion exchange mechanisms while retaining the aromatic rings via C18, ensuring the polar acid doesn't elute in the void volume.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
For biological matrices (Plasma/Serum), a simple protein precipitation is often insufficient due to the zwitterionic nature of the analyte. Mixed-Mode Cation Exchange (MCX) SPE is the gold standard.
Solid Phase Extraction (SPE) Workflow
Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow ensures high recovery by utilizing the basic pyridine handle.
Method Validation Criteria (ICH Q2(R1))
To ensure data integrity, the following parameters must be validated:
Precision (Repeatability): 6 injections of the same sample.
Acceptance: RSD < 2.0% for HPLC-UV; RSD < 15% for LC-MS (LLOQ).
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.
LOD = 3.3 * σ / S (S/N ~ 3)
LOQ = 10 * σ / S (S/N ~ 10)
Troubleshooting Guide
Issue
Probable Cause
Solution
Peak Tailing
Interaction of Pyridine N with silanols.
Increase TFA concentration to 0.1% or use a "Charged Surface" (CSH) column.
Split Peaks
Sample solvent mismatch.
Ensure sample is dissolved in Mobile Phase A (or <20% Organic). Avoid pure DMSO injections >5 µL.
Low Retention (Void)
Ion suppression of carboxylic acid.
Ensure pH is low (< 2.5) to keep the acid protonated and hydrophobic.
Carryover
Adsorption to injector needle.
Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Decision Tree for Method Selection
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column choice and mobile phase pH. Journal of Chromatography A. Link
Waters Corporation. (2023). Atlantis Premier BEH C18 AX Columns: Application Notebook for Polar Acids.Link
Phenomenex. (2023).[1] Kinetex F5 Core-Shell Technology for HPLC/UHPLC.Link
Sigma-Aldrich. (n.d.). 5-Pyridin-4-ylpyrimidine-2-carboxylic acid Product Detail.Link(Note: Used for chemical property verification).
Application Note: High-Performance Formulation of 5-Pyridin-4-ylpyrimidine-2-carboxylic Acid
Executive Summary This guide details the pre-formulation and formulation protocols for 5-Pyridin-4-ylpyrimidine-2-carboxylic acid (referred to herein as PYR-542 ).[1] Structurally featuring a pyridine-pyrimidine bi-heter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the pre-formulation and formulation protocols for 5-Pyridin-4-ylpyrimidine-2-carboxylic acid (referred to herein as PYR-542 ).[1] Structurally featuring a pyridine-pyrimidine bi-heteroaryl scaffold with a carboxylic acid "head," this molecule represents a class of zwitterionic kinase inhibitor precursors and metal-organic framework (MOF) ligands.[1]
The Challenge: PYR-542 exhibits BCS Class II/IV behavior (Low Solubility). Its amphoteric nature results in a U-shaped pH-solubility profile with a "solubility valley" near its isoelectric point (pI), often coinciding with physiological intestinal pH (pH 4.5–6.5).[1]
The Solution: This note provides two validated workflows to overcome these barriers:
Amorphous Solid Dispersion (ASD): For oral bioavailability enhancement.[1]
Liposomal Remote Loading: For targeted parenteral delivery, exploiting the molecule's transmembrane pH gradient potential.[1]
Pre-Formulation Characterization
Objective: Define the physicochemical boundary conditions for formulation.
Before processing, the ionization behavior must be mapped. PYR-542 contains basic nitrogen centers (pyridine/pyrimidine) and an acidic carboxyl group.[1]
Zwitterionic Equilibrium Mapping
The solubility (
) at a given pH is dictated by the intrinsic solubility () and the ionization constants ().[1]
[1]
pKₐ1 (Pyridinium/Pyrimidinium): ~3.2 (Protonation of basic N)[1]
pKₐ2 (Carboxylate): ~4.8 (Deprotonation of -COOH)[1]
Critical Insight: At pH 3.2–4.8, the molecule exists largely as a zwitterion (neutral net charge), leading to lattice energy maximization and minimum aqueous solubility (< 0.05 mg/mL). Formulations must shift the micro-environmental pH away from this range.[1]
Visualization: Solubility & Ionization Landscape
The following diagram illustrates the species distribution governing our formulation strategy.
Figure 1: Ionization states of PYR-542.[1] Formulation success depends on manipulating these equilibria.
Rationale: Crystalline PYR-542 has high lattice energy due to intermolecular H-bonding (Carboxyl-Pyridine interactions).[1] We disrupt this lattice by dispersing the API molecularly within a polymer matrix using Spray Drying.[1]
Why? HPMC-AS is enteric.[1] It protects the drug from recrystallizing at gastric pH (where it might dissolve as a cation but precipitate immediately upon entering the duodenum).[1]
Rationale: PYR-542 is amphoteric.[1] We can use a Calcium Acetate Gradient to actively pump the drug into the liposome.[1] The drug enters as a neutral species, encounters high [Ca²⁺], and precipitates/complexes inside, preventing leakage.
Materials
Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, DSPE-PEG2000 (Molar ratio 55:40:5).[1]
Dissolve lipids in Chloroform.[1] Evaporate to form a thin film.[1]
Hydrate film with 250 mM Calcium Acetate solution.[1]
Extrude through 100 nm polycarbonate membranes (10 passes) to create LUVs (Large Unilamellar Vesicles).
Gradient Creation:
Pass liposomes through a Sephadex G-50 spin column equilibrated with HBS (pH 7.4) .[1]
Result: Inside = High Acetate; Outside = Acetate-free.[1]
Active Loading (The "Remote" Step):
Dissolve PYR-542 in a small volume of buffer (pH 6.5).[1]
Incubate drug with liposomes at 60°C (above lipid
) for 30 mins.
Mechanism:[1][2] Neutral PYR-542 crosses the membrane.[1] Inside, it encounters Ca²⁺. The carboxylate interacts with Calcium, and the basic nitrogen protonates, trapping the drug.
Purification:
Dialysis against HBS to remove unencapsulated drug.[1]
Process Visualization: Spray Drying Workflow
Figure 2: Spray Drying workflow for converting crystalline PYR-542 into a high-solubility amorphous complex.[1]
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link[1]
Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics. Link[1]
Barenholz, Y. (2012).[1] Doxil® — The first FDA-approved nano-drug: Lessons learned. Journal of Controlled Release. Link[1]
PubChem. (2024).[1][3] Compound Summary: Pyrimidine-2-carboxylic acid derivatives. National Library of Medicine.[1] Link
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link[1]
Disclaimer: This Application Note is for research and development purposes only. PYR-542 is a chemical intermediate/candidate; biocompatibility and toxicity must be verified before in vivo application.[1]
"5-Pyridin-4-ylpyrimidine-2-carboxylic acid" purification challenges and solutions
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the purification of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid. We will explore common cha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the purification of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid. We will explore common challenges and provide robust solutions to help you achieve the desired purity and yield in your experiments.
Introduction to the Challenges
5-Pyridin-4-ylpyrimidine-2-carboxylic acid is a heterocyclic compound with multiple nitrogen atoms and a carboxylic acid functional group. This unique structure presents several purification challenges:
Zwitterionic Nature: The presence of both a basic pyridine ring and an acidic carboxylic acid group can lead to the formation of zwitterions, which can affect solubility and chromatographic behavior.
Low Solubility: Like many heterocyclic carboxylic acids, this compound may exhibit poor solubility in a range of common organic solvents.[1][2]
Potential for Impurities: Synthesis of this molecule can lead to various impurities, including starting materials, by-products from side reactions, and degradation products.[3]
H-bonding and Aggregation: The potential for strong hydrogen bonding can lead to aggregation, complicating purification and characterization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid.
Problem 1: Low Purity After Initial Synthesis
Symptom: HPLC or NMR analysis of the crude product shows multiple peaks or significant impurities.
Possible Causes:
Incomplete reaction.
Formation of by-products.
Degradation of the product under the reaction or work-up conditions.
Solutions:
1. Acid-Base Extraction: This is a fundamental technique for purifying carboxylic acids.[4]
Protocol:
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to deprotonate the carboxylic acid and transfer it to the aqueous layer as its salt. The pH should be at least three units above the pKa of the acid.[4]
Separate the aqueous layer and wash it with an organic solvent to remove any neutral or basic impurities.
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH at least three units below the pKa to re-protonate the carboxylic acid and cause it to precipitate.[4]
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
2. Column Chromatography: Silica gel chromatography is a common method for purifying polar compounds.
Expert Tip: Due to the acidic nature of the compound and the potential for strong interaction with the silica, consider adding a small amount of acetic or formic acid to the mobile phase to improve peak shape and reduce tailing.
Solvent System Selection: Start with a moderately polar system and gradually increase the polarity. A common choice would be a gradient of methanol in dichloromethane or ethyl acetate.
Workflow for Initial Purification:
Caption: Initial purification workflow for 5-Pyridin-4-ylpyrimidine-2-carboxylic acid.
Problem 2: Difficulty with Recrystallization
Symptom: The compound either does not dissolve in hot solvents, oils out upon cooling, or the yield is very low.
Possible Causes:
Inappropriate solvent choice.
The compound's low solubility in a wide range of solvents.[1][2]
Solutions:
1. Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial.
Amides (DMF, DMAc) - often used for poorly soluble compounds, but can be difficult to remove.[1]
Water (if the compound has sufficient solubility at high temperatures)
2. Solvent/Anti-Solvent Recrystallization: This technique is effective for compounds that are highly soluble in one solvent and poorly soluble in another.[5]
Protocol:
Dissolve the compound in a minimum amount of a "good" solvent (e.g., DMSO, DMF) at room temperature.[5]
Slowly add an "anti-solvent" (a miscible solvent in which the compound is insoluble, e.g., water, diethyl ether, or hexane) until the solution becomes turbid.
Gently warm the mixture until the turbidity disappears.
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Collect the crystals by filtration, wash with the anti-solvent, and dry.
Decision Tree for Recrystallization:
Caption: Decision-making process for overcoming recrystallization challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store 5-Pyridin-4-ylpyrimidine-2-carboxylic acid?
A1: As a solid, it should be stored in a cool, dry place, protected from light. For long-term storage, keeping it at -20°C is recommended to minimize potential degradation.[6][7] Aqueous solutions should be prepared fresh and not stored for more than a day.[7]
Q2: My compound seems to be insoluble in most common HPLC mobile phases. How can I analyze its purity?
A2: For compounds with poor solubility, using a mobile phase with a higher percentage of organic solvent or using solvents like DMSO or DMF to dissolve the sample is a common practice.[7][8] However, be mindful of solvent compatibility with your HPLC system and column. A mixed-mode chromatography column that utilizes both reversed-phase and ion-exchange mechanisms can be effective for separating polar, ionizable compounds like pyridinecarboxylic acids.[9]
Q3: Can I use derivatization to aid in purification?
A3: Yes, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can make the compound less polar and more amenable to purification by standard silica gel chromatography or distillation.[4] The ester can then be hydrolyzed back to the carboxylic acid.
Esterification and Hydrolysis Workflow:
Caption: Purification via ester derivatization.
Data Summary Tables
Table 1: Solubility of Related Pyrimidine Carboxylic Acids
Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase . PMC - NIH. [Link]
Process for preparing pyridinecarboxylic acid derivatives.
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters . Synthesis. [Link]
General procedures for the purification of Carboxylic acids . Chempedia - LookChem. [Link]
Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles . Biomedical Research. [Link]
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation . PMC. [Link]
Pyridine-2-carboxylic acid derivatives and their prepar
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties . MDPI. [Link]
Process for purification of carboxylic acids.
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua . Longdom Publishing. [Link]
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity . PMC. [Link]
Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid . Springer. [Link]
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX . Semantic Scholar. [Link]
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . WJPR. [Link]
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? . ResearchGate. [Link]
Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles . Longdom. [Link]
HPLC Methods for analysis of 4-Pyridinecarboxylic acid . HELIX Chromatography. [Link]
Process for preparing pyridine carboxylic acid derivatives.
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid . RSC Publishing. [Link]
"5-Pyridin-4-ylpyrimidine-2-carboxylic acid" stability issues in aqueous solution
The following technical guide addresses the stability, solubility, and handling of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid in aqueous solution. This document is structured for researchers requiring high-fidelity contr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, solubility, and handling of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid in aqueous solution. This document is structured for researchers requiring high-fidelity control over this ligand in drug discovery and coordination chemistry applications.
Executive Summary: The "Stability Paradox"
5-Pyridin-4-ylpyrimidine-2-carboxylic acid presents a classic "stability paradox" common to electron-deficient heteroaromatic carboxylic acids.
The Critical Risk: Spontaneous decarboxylation (loss of CO₂) in acidic aqueous media, especially under thermal stress.
The Solubility Challenge: The molecule exhibits low solubility in neutral water due to its zwitterionic potential and π-stacking propensity, forcing researchers to use pH adjustments that often trigger degradation.
The Solution: Maintain the molecule in its anionic (carboxylate) form (pH > 4.5) and avoid high temperatures when the pH is below the isoelectric point.
The Mechanism of Instability (Deep Dive)
To troubleshoot effectively, one must understand the Hammick Mechanism . Unlike simple benzoic acids, pyrimidine-2-carboxylic acids decarboxylate via a zwitterionic intermediate. The electron-withdrawing nature of the pyrimidine ring—further enhanced by the 5-pyridyl substituent—facilitates the formation of an ylide intermediate upon protonation.
Decarboxylation Pathway
The reaction is acid-catalyzed .[1] Protonation of the pyrimidine ring nitrogen creates a positive charge that stabilizes the development of negative charge at the 2-position during CO₂ loss.
Figure 1: The Hammick mechanism pathway.[2] Note that the "Active Species" leading to degradation is the protonated cation, which forms readily at pH < 3.
Troubleshooting Guide & FAQs
Issue 1: "My solution turned cloudy after adjusting pH to 7.0."
Diagnosis: Isoelectric Precipitation.
The molecule contains basic nitrogens (pyridine/pyrimidine) and an acidic carboxyl group. At neutral pH, it may exist as a zwitterion with net neutral charge, leading to minimum solubility.
Corrective Action:
Shift pH: Move away from the pI. Dissolve in dilute base (pH 8–9) to ensure the species is fully anionic (carboxylate form).
Cosolvents: If neutral pH is required for biological assays, pre-dissolve in DMSO (up to 20 mg/mL) before diluting into the aqueous buffer. Ensure the final DMSO concentration is <1% to avoid biological artifacts.
Issue 2: "LC-MS shows a dominant peak at [M-44] mass."
Diagnosis: Thermal Decarboxylation.[3]
You have lost the carboxylic acid group (mass 44 Da = CO₂). This likely occurred during:
Heating an acidic solution.
High-temperature evaporation (e.g., Rotavap water bath > 40°C).
Ionization in the MS source (in-source fragmentation), which is an artifact, not solution degradation.
Verification:
Inject the sample with a lower desolvation temperature. If the peak remains, the degradation is in the solution.
Protocol: Never heat aqueous solutions of this compound below pH 4.
Issue 3: "The compound is not binding to my metal target."
Diagnosis: Competitive Speciation or Degradation.
Scenario A (Degradation): If the ligand has decarboxylated, the 5-pyridin-4-ylpyrimidine lacks the chelating carboxylate "bite," drastically reducing binding affinity.
Scenario B (Protonation): At low pH, the pyridine/pyrimidine nitrogens are protonated and cannot coordinate to the metal.
Corrective Action:
Verify ligand integrity via NMR (look for the loss of the carboxylate influence on nearby protons) or HPLC.
Perform complexation in buffered media (pH 5–7) rather than unbuffered water.
Stability & Solubility Matrix
Use this table to determine the safe operating window for your experiments.
Parameter
Condition
Stability Risk
Solubility
Recommendation
Acidic (pH < 3)
25°C
High (Slow Decarboxylation)
High (Cationic)
AVOID for storage. Use immediately.
Acidic (pH < 3)
> 40°C
Critical (Rapid Decarboxylation)
High
NEVER heat in acid.
Neutral (pH 6-7)
25°C
Low
Poor (Zwitterion)
Risk of precipitation. Use DMSO spike.
Basic (pH > 8)
25°C
Optimal (Stable Anion)
High (Anionic)
Recommended for stock solutions.
Solid State
-20°C
Stable
N/A
Store desiccated.
Standardized Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Use this protocol for long-term storage or as a master mix for titrations.
Weighing: Weigh the solid 5-Pyridin-4-ylpyrimidine-2-carboxylic acid into a glass vial.
Solvent Choice:
Option 1 (Biological): 100% DMSO.
Option 2 (Aqueous): 10 mM NaOH or Na₂CO₃ solution (pH ~10).
Dissolution: Vortex until fully dissolved. Do not sonicate with heat.
QC Check: Measure UV-Vis absorbance. The carboxylate form typically shows a shift in
compared to the protonated form.
Storage: Aliquot and freeze at -20°C. Aqueous basic solutions absorb atmospheric CO₂, which lowers pH over time; seal tightly.
Protocol B: Quality Control via HPLC
Run this method to quantify decarboxylation levels.
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10). Note: Using basic mobile phase suppresses protonation, preventing on-column decarboxylation and improving peak shape for basic heterocycles.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm.
Expected Result: The decarboxylated product (5-pyridin-4-ylpyrimidine) is less polar and will elute later than the parent carboxylic acid in this system.
References
Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.[2] Canadian Journal of Chemistry, 55(13), 2478–2484.
Cayman Chemical. (n.d.). Pyrimidine-4-carboxylic acid Product Information & Solubility. Cayman Chemical Product Data.
ChemicalBook. (2025). Pyrimidine-2-carboxylic acid Properties and Stability. ChemicalBook Database.
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[4] Synthesis, 2002(6), 720-722.
"5-Pyridin-4-ylpyrimidine-2-carboxylic acid" troubleshooting mass spectrometry analysis
Ticket ID: MS-PYR-4YL-2COOH Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary: The "Zwitterion Trap" You are likely encountering difficulties analyzing 5-Pyridin...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: MS-PYR-4YL-2COOH
Status: Open
Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary: The "Zwitterion Trap"
You are likely encountering difficulties analyzing 5-Pyridin-4-ylpyrimidine-2-carboxylic acid because it is a "chemical chameleon." Structurally, it possesses a basic pyridine-pyrimidine bi-aryl core and an acidic carboxylic acid tail.
This creates a zwitterionic species at neutral pH, leading to three common failure modes:
Elution at Void Volume (t0): It is too polar for standard C18 columns.
Source Decarboxylation: The carboxylic acid is thermally unstable, creating "phantom" peaks at [M-44].
Signal Suppression: Inappropriate pH buffers lock the molecule in a neutral, non-ionizable state.
This guide provides the specific protocols to resolve these issues.
Module 1: Ionization & Mass Selection
The Core Problem:
Users often struggle to choose between ESI(+) and ESI(-).
Formula: C₁₀H₇N₃O₂
Exact Mass: 201.0538 Da
Comparison of Ionization Modes
Parameter
Positive Mode ESI(+) (Recommended)
Negative Mode ESI(-)
Target Ion
[M+H]⁺ = 202.0611
[M-H]⁻ = 200.0465
Mechanism
Protonation of Pyridine/Pyrimidine N
Deprotonation of -COOH
Buffer Req.
Acidic (Formic Acid, pH 3.0)
Basic (Ammonium Acetate, pH 8.0)
Pros
Higher sensitivity for N-heterocycles.
Cleaner background in biological matrices.
Cons
Risk of source fragmentation (loss of CO₂).
Poor retention on HILIC columns (repulsion).
Critical Control Point:
Do not use neutral pH. At pH ~4-5, the molecule exists as a zwitterion (COO⁻ and NH⁺), which has poor ionization efficiency in the gas phase. You must drive the equilibrium fully to the cation (pH < 3) or anion (pH > 7).
Module 2: Chromatography (The "Void Volume" Issue)
Standard Reverse Phase (C18) chromatography usually fails for this analyte because the polar carboxyl and pyridyl groups prevent interaction with the hydrophobic stationary phase.
Recommendation: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography).
Why HILIC?
HILIC relies on a water layer adsorbed to a polar stationary phase. Your polar analyte partitions into this water layer, providing retention.[1]
Figure 1: Decision matrix for column selection. Standard C18 is unsuitable due to the high polarity of the carboxylic acid and heterocycles.
Validated HILIC Protocol
Column: Amide-functionalized HILIC (e.g., TSKgel Amide-80 or BEH Amide), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-1 min: 90% B (Isocratic hold to focus analyte).
1-7 min: 90% B → 50% B (Linear gradient).
7-10 min: 50% B (Wash).
10-15 min: 90% B (Re-equilibration - Crucial ).
Technical Note: HILIC requires longer equilibration times than C18. Ensure at least 10-15 column volumes of initial mobile phase pass through before the next injection to prevent retention time shifting.
Symptom: You observe a strong peak at m/z 158 instead of 202, or the ratio of 158/202 varies between runs.
Root Cause: Thermal Decarboxylation.[2]
Heteroaromatic carboxylic acids are prone to losing CO₂ (44 Da) in the high-temperature environment of the ESI source, converting the acid into 4-(pyrimidin-5-yl)pyridine .
Diagnostic Check:
Inject the standard without a column (infusion).
Lower the Desolvation Temperature (Source Temp) by 50°C steps.
If the m/z 158 peak decreases relative to m/z 202 as temperature drops, the degradation is happening inside your instrument, not in the sample vial.
Figure 2: Thermal degradation pathway. High source temperatures trigger the loss of the carboxylic acid group, creating false quantification data.
Module 4: Spectral Interpretation & Fragmentation
When setting up MRM (Multiple Reaction Monitoring) transitions, use the following validated pathways.
Precursor Ion: 202.1 m/z [M+H]⁺
Transition (m/z)
Type
Collision Energy (eV)
Explanation
202.1 → 158.1
Quantifier
15 - 20
Loss of CO₂ (-44 Da). This is the most abundant fragment but check for thermal interference (see Module 3).
202.1 → 131.1
Qualifier
25 - 30
Loss of CO₂ + HCN (Ring opening). Highly specific.
202.1 → 79.0
Qualifier
40+
Pyridine ring fragment.
Expert Tip: If your background noise is high on the 202→158 transition (due to in-source decay), switch your quantifier to 202→131 . You will lose absolute intensity, but gain Signal-to-Noise (S/N) ratio.
Module 5: Sample Preparation & Stability
Solubility Warning:
This compound is sparingly soluble in pure water and non-polar organics (Hexane, DCM).
Stock Solution: Dissolve in DMSO or 100% Methanol .
Working Solution: Dilute into 90% Acetonitrile / 10% Water (to match HILIC initial conditions).
Metal Chelation Risk:
The N-C-C=N motif (from the pyrimidine-pyridine link) combined with the carboxylic acid creates a binding pocket for metals (Fe, Ni, Cu) leached from stainless steel LC systems.
Symptom: Broad, tailing peaks or total signal loss.
Fix: Add 5 µM Medronic Acid or EDTA to your mobile phase A to scavenge metal ions. Alternatively, use a PEEK-lined column and system passivation.
References & Further Reading
Budzikiewicz, H., et al. (1981).[3] The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic Acid Esters. Phosphorus and Sulfur.[3][4]
Establishes the fundamental fragmentation rules for pyridine/pyrimidine carboxylic acids, specifically the dominance of decarboxylation.
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
The authoritative guide on HILIC mechanisms, explaining why zwitterionic compounds require high organic mobile phases and specific buffer pH.
Lu, P., et al. (2009).[5] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters.
Provides chemical evidence of the thermal and catalytic instability of heteroaromatic carboxylic acids, validating the "phantom peak" phenomenon.
Guo, Y., & Gaiki, S. (2011). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A.
Specific protocols for separating polar acids and bases using Amide-80 columns.
The Challenge:
This scaffold presents a "Perfect Storm" of derivatization challenges. It combines the electron-deficient nature of the pyrimidine ring with the basicity of the pyridine nitrogen, resulting in a zwitterionic "brick dust" solid . High melting points and poor solubility in standard organic solvents (DCM, THF) often lead to stalled reactions using standard EDC/HOBt protocols. Furthermore, the 2-carboxylic acid position on a pyrimidine ring is electronically predisposed to decarboxylation under thermal or acidic stress.
This guide provides an optimized, self-validating workflow to overcome these hurdles, focusing on Amide Coupling as the primary derivatization vector.
Interactive Troubleshooting Guide (Q&A)
Category A: Low Yield & Reactivity
Q: I am using EDC/HOBt in DCM, but the starting material remains a suspension and conversion is <10%. What is wrong?A: This is a solubility failure, not a reactivity failure.
Diagnosis: The zwitterionic character (Pyridine-N basicity vs. Carboxylic acid acidity) creates a strong crystal lattice that DCM cannot break.
Solution: Switch solvent to DMF or NMP . If the amine partner is also insoluble, use a 1:1 mixture of DMF/DMSO.
Reagent Switch: Abandon carbodiimides (EDC/DCC). Switch to T3P (Propylphosphonic anhydride) or HATU . T3P is particularly effective because it operates well in high-solubility solvents and drives the equilibrium by releasing a non-nucleophilic byproduct.
Q: My reaction stalls at 50% conversion even in DMF. Should I heat it?A:Proceed with extreme caution.
Risk: Pyrimidine-2-carboxylic acids are prone to decarboxylation via a Hammick-type mechanism, particularly if the medium becomes acidic or if heated >60°C.[1]
Fix: Do not heat above 40°C. Instead, add a "solubility aid" base. We recommend DBU (1.0 equiv) alongside your stoichiometric base (DIPEA). DBU disrupts the hydrogen-bond network/zwitterion more effectively than DIPEA, solubilizing the carboxylate for activation.
Category B: Impurities & Side Reactions
Q: I see a byproduct with Mass [M-44] in my LCMS. What is this?A: This is the decarboxylated byproduct (5-(pyridin-4-yl)pyrimidine).
Cause: Likely occurred during the activation step if the local pH dropped, or if you used oxalyl chloride to make the acid chloride.
Prevention: Ensure the reaction mixture remains basic (pH > 8) at all times. Pre-mix the acid and the base (DIPEA) before adding the coupling reagent. Avoid acid chloride generation; use an in situ activation method (HATU/T3P).
Q: My product is co-eluting with a polar impurity that I can't remove.A: If you used HATU, this is likely the tetramethylurea byproduct or N-oxide residues.
Solution: Switch to T3P . The byproducts of T3P are water-soluble.[2] A simple workup (wash with water/brine) removes all coupling reagent residues, leaving pure product in the organic layer (usually EtOAc or 2-MeTHF).
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the optimal coupling conditions based on your specific scale and amine partner.
Caption: Decision matrix for optimizing amide coupling of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" T3P Method (Recommended)
Why this works: T3P (Propylphosphonic anhydride) is a cyclic anhydride that acts as a dehydrating agent. It is supplied as a solution (safer), has low toxicity, and its byproducts are water-soluble, eliminating the need for chromatography in many cases.
Dissolution: Charge the reaction vessel with the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv). Add DMF (10 mL per gram of acid).
Basification: Add Pyridine (3.0 equiv). Note: Pyridine serves as both base and acylation catalyst. Stir for 5 minutes. The mixture may remain a suspension; this is acceptable.
Activation: Dropwise add T3P solution (1.5 equiv) at 0°C .
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.
Checkpoint: Monitor by LCMS. Look for the product peak. If SM remains after 4h, add 0.5 equiv T3P and stir for another 2h. Do not heat.
Workup:
Dilute with EtOAc (or 2-MeTHF if the product is polar).
Wash organic layer with Water (3x) , then Sat. NaHCO3 (2x) , then Brine (1x) .
Critical: The water washes remove the T3P byproducts and excess DMF.
Dry over Na2SO4 and concentrate.
Protocol B: The HATU Method (For Difficult Amines)
Why this works: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester). It is more powerful than T3P for sterically hindered amines but requires more complex purification.
Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) and DIPEA (3.0 equiv) in DMF. Stir for 5 mins.
Activation: Add HATU (1.2 equiv) in one portion at 0°C. Stir for 15 minutes. The solution should turn yellow/orange.
Coupling: Add the Amine (1.1 equiv).
Reaction: Stir at RT for 1-2 hours.
Workup:
Dilute with EtOAc. Wash with Sat. NH4Cl , Sat. NaHCO3 , and Brine .
Purification: Flash chromatography is usually required to remove tetramethylurea and HATU residues.
Quantitative Comparison of Reagents
Feature
T3P (Propylphosphonic anhydride)
HATU
Acid Chloride (via (COCl)2)
Solubility Tolerance
High (Works in DMF/EtOAc)
High (DMF)
Low (Requires DCM/THF)
Decarboxylation Risk
Low (Mild conditions)
Low (Mild conditions)
High (Acidic byproduct)
Purification
Extraction only (often)
Chromatography required
Extraction
Atom Economy
Good
Poor (Large byproduct mass)
Good
Cost
Moderate
High
Low
Recommendation
Primary Choice
Secondary Choice
Avoid
References
Dunn, G. E., et al. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution."[1] Canadian Journal of Chemistry, 1977, 55(13), 2478-2485. Link
Dunetz, J. R., et al. "T3P: The reagent of choice for the large-scale synthesis of amides?" Organic Process Research & Development, 2016, 20(2), 140-177. Link
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631. Link
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Link
5-Pyridin-4-ylpyrimidine-2-carboxylic acid (5-PPC) is a rigid, bi-heterocyclic scaffold commonly utilized as a pharmacophore in kinase inhibitors and metalloenzyme modulators.[1] While often used as a synthetic intermediate, researchers frequently screen this moiety directly to establish structure-activity relationships (SAR).
The Core Problem:
When testing 5-PPC on normal cells, "cytotoxicity" is frequently a false positive driven by physicochemical artifacts rather than on-target biological toxicity.[1] The molecule’s planar structure and zwitterionic potential create three primary distinct failure modes in vitro:
Acidification of Media: The C2-carboxylic acid moiety can overwhelm the buffering capacity of standard media (DMEM/RPMI).[1]
Solubility Crash (Precipitation): The rigid biaryl system promotes aggregation, leading to mechanical stress on cells and "sedimentation toxicity."[1]
Trace Metal Contamination: As a product of Suzuki-Miyaura coupling, commercial batches often contain residual Palladium (Pd) or Copper (Cu), which are highly cytotoxic.[1]
This guide provides the protocols to distinguish between artifactual and intrinsic toxicity.[1]
Troubleshooting Guide & FAQs
Category A: Physicochemical Artifacts (The "False Positive" Filters)[3]
Q1: My normal cells (e.g., HEK293, fibroblasts) show 90% death within 2 hours of treatment. Is 5-PPC extremely potent?Diagnosis: Unlikely. Rapid cell death (<4 hours) usually indicates pH Shock or Osmotic Stress , not programmed cell death (apoptosis).[1]
Root Cause: 5-PPC has a carboxylic acid group (pKa ~3–4).[1] Adding high concentrations (>100 µM) to low-buffer media causes a pH drop, killing cells via acidosis.[1]
Solution:
Protocol: Pre-neutralize the stock solution. Do not add the acid directly to DMSO and then media.[1]
Correction: Use 1 equivalent of NaOH or dilute in a highly buffered solution (e.g., HEPES-buffered media, not just bicarbonate) to ensure pH remains 7.4.
Q2: I see dark/black granular precipitates in the well, and the cells underneath are dying.Diagnosis:Compound Precipitation (Sedimentation Toxicity).
Root Cause: The planar pyridine-pyrimidine bond promotes "pi-stacking" aggregation.[1] When diluted from DMSO (organic) to Media (aqueous), the compound crashes out. Crystals physically damage cell membranes.[1]
Solution:
Step 1: Inspect under 20x microscopy.[1] If crystals are visible, your data is invalid.[1]
Step 2: Reduce the final DMSO concentration to <0.5%.[1]
Step 3: Sonicate the dosing solution at 37°C before addition.
Q3: My toxicity results vary wildly between chemical batches.Diagnosis:Trace Metal Contamination.Root Cause: The synthesis of 5-PPC typically involves coupling a 4-pyridyl boronic acid with a chloropyrimidine using a Palladium (Pd) catalyst.[1] Cheap commercial grades (95% purity) often contain >100 ppm Pd. Pd is cytotoxic at micromolar levels.[1]
Solution:
Action: Request a Certificate of Analysis (CoA) specifically for Heavy Metals.
Purification: If Pd is present, use a metal scavenger resin (e.g., SiliaMetS® Thiol) before biological testing.[1]
Q4: The compound is soluble and neutral, but still kills normal cells.[1] How do I improve the therapeutic index?Diagnosis:Off-Target Metal Chelation.Mechanism: The Nitrogen on the pyridine ring and the Oxygen on the carboxylic acid can form a bidentate chelation pocket.[1] This strips essential ions (Iron, Zinc) from the metalloenzymes in normal cells.[1]
Strategic Modification (SAR):
Block Chelation: Methylate the carboxylic acid (Ester prodrug) to mask the chelator until it enters the cell.[1]
Bioisostere Replacement: Replace the Carboxylic Acid with a Tetrazole or Sulfonamide to maintain acidity but alter the geometry, reducing chelation potential.[1]
Visualizing the Toxicity Landscape
The following diagram illustrates the decision matrix for diagnosing cytotoxicity sources.
Figure 1: Decision Matrix for distinguishing between experimental artifacts and true pharmacological toxicity.
Validated Experimental Protocols
Protocol A: Preparation of "Bio-Safe" Stock Solutions
Objective: To create a dosing solution that prevents pH shock and precipitation.[1]
Step
Action
Technical Rationale
1
Weigh 5-PPC powder into a glass vial.
Avoid plastics; aromatic heterocycles can leach plasticizers.
"5-Pyridin-4-ylpyrimidine-2-carboxylic acid" vs other pyrimidine inhibitors
Comparative Guide: 5-Pyridin-4-ylpyrimidine-2-carboxylic Acid vs. Other Pyrimidine Inhibitors Executive Summary 5-Pyridin-4-ylpyrimidine-2-carboxylic acid (CAS: 793667-79-5) represents a critical structural class of 2-ox...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: 5-Pyridin-4-ylpyrimidine-2-carboxylic Acid vs. Other Pyrimidine Inhibitors
Executive Summary
5-Pyridin-4-ylpyrimidine-2-carboxylic acid (CAS: 793667-79-5) represents a critical structural class of 2-oxoglutarate (2-OG) competitive inhibitors , primarily targeting JmjC-domain-containing histone demethylases (KDMs) and HIF prolyl hydroxylases (PHDs) . Unlike broad-spectrum inhibitors like 2,4-PDCA, the addition of the 5-(4-pyridyl) moiety to the pyrimidine core significantly alters its physicochemical properties, potency, and selectivity profile.
This guide objectively compares this specific scaffold against industry-standard alternatives (2,4-PDCA, IOX1, and GSK-J1), providing experimental protocols and mechanistic insights for researchers optimizing epigenetic probes.
Mechanistic Foundation: The Pyrimidine-2-Carboxylate Scaffold
The core mechanism of action for this molecule lies in its ability to mimic 2-oxoglutarate (2-OG) , the essential co-factor for Fe(II)-dependent dioxygenases.
Bidentate Chelation: The nitrogen at position 1 (N1) and the oxygen of the 2-carboxylic acid form a bidentate chelate with the active site Fe(II) .
The "5-Substitution" Effect: The 5-(4-pyridyl) group extends into the enzyme's substrate-binding pocket (often the region binding the methylated lysine or the peptide backbone). This extension is critical for:
Potency: Displacing water molecules and engaging in
- stacking or hydrogen bonding with active site residues (e.g., Tyr/Phe in KDM4/5).
Selectivity: Differentiating between closely related isoforms (e.g., KDM4 vs. KDM5) based on the size and electronic properties of the 5-substituent.
Visualizing the Inhibition Mechanism
Figure 1: Mechanism of Action. The inhibitor competes with 2-OG for the Fe(II) center, blocking the demethylation of histone substrates.
Comparative Performance Analysis
The following table contrasts 5-Pyridin-4-ylpyrimidine-2-carboxylic acid with standard reference inhibitors.
Feature
5-Pyridin-4-ylpyrimidine-2-carboxylic acid
2,4-PDCA (Standard)
IOX1 (Broad Spectrum)
GSK-J1 (Selective)
Core Scaffold
Pyrimidine-2-carboxylate
Pyridine-2,4-dicarboxylate
8-Hydroxyquinoline
Pyridine-3-carboxylate
Primary Target
KDM4 / KDM5 / PHDs
Broad JmjC / PHDs
Broad JmjC
KDM6 (JMJD3/UTX)
Potency (IC50)
< 1 µM (Target Dependent)*
~1–5 µM
~0.2–1 µM
< 50 nM
Selectivity
Moderate (Tunable via 5-pyridyl)
Low (Pan-inhibitor)
Low (Pan-inhibitor)
High (KDM6 selective)
Cell Permeability
Low to Moderate (Polar acid)
Very Low (Requires ester)
Moderate
Low (Requires ester GSK-J4)
Solubility
Moderate (DMSO/Water)
High
Low
Low
Utility
Fragment/Lead Optimization
General Reference
Broad Screening Tool
Specific Probe
*Note: Potency is highly context-dependent. The 5-pyridyl group typically enhances potency 2-10x over the unsubstituted scaffold.
Key Advantages of the 5-Pyridyl Scaffold:
Enhanced Ligand Efficiency: The pyrimidine ring offers different electronic properties (lower pKa of the ring nitrogens) compared to the pyridine of 2,4-PDCA, potentially altering the acidity of the carboxylic acid and improving metal binding affinity.
Synthetic Versatility: The 5-position is easily modified via Suzuki-Miyaura coupling (see Protocol 1), allowing for rapid SAR (Structure-Activity Relationship) expansion.
Metabolic Stability: The pyrimidine ring is generally more resistant to oxidative metabolism than the electron-rich hydroxyquinoline of IOX1.
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize 5-Pyridin-4-ylpyrimidine-2-carboxylic acid from commercially available precursors.
Analysis: Plot % Inhibition vs. Log[Inhibitor] to calculate IC50.
Strategic Recommendations for Drug Development
Prodrug Strategy: Like GSK-J1/J4 and 2,4-PDCA, the carboxylic acid moiety limits cell permeability. For cellular assays, synthesize the ethyl or methyl ester derivative. Intracellular esterases will hydrolyze it to the active acid form.
Selectivity Optimization: Use the "5-Pyridin-4-yl" group as a handle. Introducing substituents on the pyridine ring (e.g., meta-fluoro or methyl) can drastically shift selectivity between KDM4 (H3K9) and KDM5 (H3K4) demethylases.
Control Compounds: Always run 2,4-PDCA as a positive control in enzymatic assays to normalize potency values across batches.
Decision Matrix: When to Use Which Inhibitor
Scenario
Recommended Inhibitor
Reasoning
Routine Biochemical Screening
2,4-PDCA
Cheap, stable, well-characterized baseline.
Cellular Epigenetic Studies
GSK-J4 or IOX1
Better cell permeability (GSK-J4) or broad uptake (IOX1).
Fragment-Based Drug Design
5-Pyridin-4-ylpyrimidine...
Ideal starting scaffold; the biaryl system offers vectors for growth.
HIF Stabilization Studies
FG-4592 (Roxadustat)
Clinically validated, high potency against PHDs.
References
Rose, N. R., et al. (2011). Plant Growth Regulator Daminozide is a Selective Inhibitor of Human KDM2/7 Histone Demethylases. Journal of Medicinal Chemistry. Link
Hopkinson, R. J., et al. (2013). Isomers of 2,4-Pyridinedicarboxylic Acid are Potent Inhibitors of JmjC Domain-Containing Histone Demethylases. Chemical Science. Link
Kruidenier, L., et al. (2012). A Selective Jumonji H3K27 Demethylase Inhibitor Modulates the Proinflammatory Macrophage Response. Nature. Link
Benchmarking Guide: 5-Pyridin-4-ylpyrimidine-2-carboxylic acid as a JmjC/PHD Inhibitor Scaffold
Executive Summary & Core Directive This guide serves as a technical benchmarking report for 5-Pyridin-4-ylpyrimidine-2-carboxylic acid (hereafter referred to as 5-P4P-2CA ), a bi-aryl heteroaromatic carboxylic acid. In t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
This guide serves as a technical benchmarking report for 5-Pyridin-4-ylpyrimidine-2-carboxylic acid (hereafter referred to as 5-P4P-2CA ), a bi-aryl heteroaromatic carboxylic acid.
In the context of Fragment-Based Drug Discovery (FBDD), 5-P4P-2CA represents a "privileged scaffold" targeting Fe(II)/2-oxoglutarate-dependent dioxygenases, specifically Histone Demethylases (KDM subfamily) and HIF Prolyl Hydroxylases (PHD) .
This guide objectively compares 5-P4P-2CA against three industry standards:
2,4-PDCA: The "Gold Standard" competitive inhibitor for JmjC KDMs.
IOX1: A broad-spectrum chemical probe for cellular assays.
Roxadustat: A marketed PHD inhibitor (HIF stabilizer) sharing the bi-aryl acid pharmacophore.
Structural & Physicochemical Benchmarking
The primary value of 5-P4P-2CA lies in its ability to mimic the 2-oxoglutarate (2-OG) cofactor while offering a distinct vector for fragment growing (the 5-pyridyl group).
Comparative Physicochemical Profile
Data generated via consensus chemoinformatic prediction (SwissADME/RDKit).
Property
5-P4P-2CA (Subject)
2,4-PDCA (Standard)
IOX1 (Cell Probe)
Roxadustat (Drug)
MW ( g/mol )
201.18
167.12
191.19
352.34
cLogP
0.85 (Ideal Fragment)
-0.55 (Too Polar)
1.25
2.54
TPSA (Ų)
65.0
85.0
55.0
105.0
H-Bond Donors
1 (COOH)
2
1
1
Ligand Efficiency (LE)
High (~0.45)
Moderate (~0.35)
High (~0.42)
Low (~0.28)
Solubility (pH 7.4)
High (>10 mM)
High (>50 mM)
Moderate
Low (<100 µM)
Analysis:
Superior Lipophilicity: Unlike 2,4-PDCA , which is extremely polar and cell-impermeable, 5-P4P-2CA possesses a positive cLogP (0.85), suggesting significantly better passive membrane permeability while retaining high aqueous solubility.
Fragment Growth Potential: The 5-pyridyl ring provides a rigid vector for "fragment growing" into the substrate-binding pocket, a key advantage over the smaller 2,4-PDCA .
Mechanistic Benchmarking: Binding Mode Hypothesis
To understand the utility of 5-P4P-2CA , we must visualize its interaction with the target active site (e.g., KDM4A or PHD2).
The "Bidentate Chelation" Mechanism
All compounds in this benchmark function by competing with 2-OG for the active site Fe(II) center.
2,4-PDCA: Binds via Pyridine-N and 2-Carboxylate-O.
5-P4P-2CA: Binds via Pyrimidine-N1 and 2-Carboxylate-O .
This "N,O-bidentate" clamp is the critical pharmacophore. The diagram below illustrates the comparative binding logic and the "Growth Vector" advantage of 5-P4P-2CA .
Structural Logic Diagram
Caption: Comparative binding logic showing how 5-P4P-2CA mimics the standard chelation mode while offering a superior vector for structural optimization.
Experimental Protocols for Validation
To empirically validate 5-P4P-2CA against the benchmarks, the following self-validating assay workflows are required.
Primary Assay: AlphaScreen™ Demethylase Assay
Objective: Determine IC50 against KDM4A/KDM5B.
Rationale: AlphaScreen is highly sensitive to peptide substrate displacement, ideal for detecting fragment-level activity (IC50 ~1-50 µM).
Incubate 5 nM KDM4A with serial dilutions of 5-P4P-2CA (0.1 µM – 1 mM) for 15 min.
Add 10 µM 2-OG (competitor) and 50 nM Biotin-H3K9me3.
Incubate at RT for 60 min.
Step 2 (Detection):
Add Acceptor and Donor beads (20 µg/mL final).
Incubate 60 min in dark.
Readout: Measure signal on EnVision Plate Reader (Ex 680nm / Em 520-620nm).
Validation:2,4-PDCA must yield an IC50 of ~0.5–2.0 µM to validate the run.
Biophysical Assay: Thermal Shift (DSF)
Objective: Confirm direct target binding (Kd proxy) and rule out assay interference.
Rationale: Fragments often have weak potency but significant thermal stabilization effects.
Protocol:
Mix: 2 µM KDM4A protein + 5x SYPRO Orange dye in reaction buffer.
Add Compound:5-P4P-2CA at 1 mM (saturation).
Control: DMSO (Negative) and 2,4-PDCA (Positive, expected ΔTm > 4°C).
Run: Ramp temperature from 25°C to 95°C (0.5°C/min) in a qPCR machine.
Analysis: Calculate ΔTm (Tm_compound - Tm_DMSO). A ΔTm > 1.5°C confirms specific binding.
Synthesis & Sourcing Pathway
For researchers needing to synthesize or acquire this scaffold for testing.
Purification: Reverse-phase HPLC (Acidic modifier) to remove Palladium (Critical for biological assays).
References
Rose, N. R., et al. "Plant Growth Regulators as Inhibitors of the Histone Demethylase KDM4A." Journal of Medicinal Chemistry, 2011. Link (Establishes 2,4-PDCA as the standard reference).
King, O. N., et al. "Quantitative Profiling of the Chromatin Remodeling Enzyme KDM4A." Epigenetics & Chromatin, 2010. Link (AlphaScreen Protocol).
Hopkinson, R. J., et al. "Isomers of 2,4-Pyridine Dicarboxylic Acid as Inhibitors of JmjC Demethylases." Organic & Biomolecular Chemistry, 2013. Link (Structure-Activity Relationship logic).
Yeh, T. L., et al. "Chemical Probes for Epigenetic Targets." Nature Chemical Biology, 2017. Link (Benchmarking IOX1).
Assessing the Selectivity of 5-Pyridin-4-ylpyrimidine-2-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][2] The pyrimidine and pyridine scaffolds are f...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, particularly within oncology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][2] The pyrimidine and pyridine scaffolds are foundational building blocks in the design of these inhibitors due to their ability to mimic the adenine ring of ATP and form key interactions within the kinase active site.[3] This guide focuses on a representative molecule from this class, 5-Pyridin-4-ylpyrimidine-2-carboxylic acid, to illustrate the critical process of selectivity profiling. While this specific molecule serves as our central example, the principles and methodologies discussed are broadly applicable to novel kinase inhibitors.
The central challenge in developing kinase inhibitors is achieving selectivity.[2][4] The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[2][5][6] Consequently, a compound designed to inhibit one kinase may inadvertently inhibit others, leading to off-target effects and potential toxicity.[2][7] However, it is also recognized that some successful drugs, like Imatinib, are multi-targeted, and this polypharmacology can contribute to their therapeutic efficacy.[1] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount for both predicting its therapeutic window and uncovering potential new applications.[1][7]
This guide provides an in-depth look at the experimental strategies and data interpretation required to rigorously assess the selectivity of a novel kinase inhibitor like 5-Pyridin-4-ylpyrimidine-2-carboxylic acid against a panel of related and unrelated kinases.
The Kinase Selectivity Funnel: A Multi-Faceted Approach
Assessing kinase inhibitor selectivity is not a single experiment but rather a tiered process, often referred to as a "selectivity funnel." This approach begins with broad, high-throughput screens and progresses to more focused, physiologically relevant assays.
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Part 1: Initial Kinome-Wide Profiling
The first step is to understand the broad selectivity landscape of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid. This is typically achieved by screening the compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases.[8] Several commercial services offer such profiling, covering a significant portion of the human kinome.[9][10][11][12]
Experimental Protocol: Large-Panel Kinase Screen
Objective: To identify the primary target(s) and potential off-targets of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid across a broad range of kinases.
Methodology: A common and robust method is a radiometric assay, such as the ³³PanQinase™ activity assay, or a mobility shift assay.[12][13]
Compound Preparation: 5-Pyridin-4-ylpyrimidine-2-carboxylic acid is solubilized in DMSO to create a high-concentration stock solution.
Assay Plate Preparation: A multi-well plate is prepared, with each well containing a different purified kinase, its specific substrate, and ATP (often at or near the Kₘ concentration for each kinase to reflect intrinsic affinities).[1]
Compound Addition: The test compound is added to each well at a final concentration of 1 µM.
Reaction Incubation: The plates are incubated to allow the kinase reaction to proceed.
Detection:
Radiometric Assay: [³³P]-ATP is used as the phosphate donor. After incubation, the reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. The amount of incorporated radioactivity is then quantified.[12]
Mobility Shift Assay: This non-radiometric method uses capillary electrophoresis to separate the phosphorylated substrate from the non-phosphorylated substrate based on changes in charge or size.[13][14]
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO).
Data Presentation: Kinome Scan Results
The results are often visualized as a dendrogram or "kinome tree," where inhibited kinases are highlighted. For clarity, a tabular summary is essential for comparison.
Kinase Family
Kinase Target
% Inhibition at 1 µM
TK
Target Kinase A
98%
TK
Related Kinase B
85%
TK
Related Kinase C
45%
CMGC
CDK2
92%
CMGC
CDK9
30%
AGC
PKA
5%
...
...
...
Interpretation: This initial screen suggests that 5-Pyridin-4-ylpyrimidine-2-carboxylic acid is a potent inhibitor of "Target Kinase A" and also significantly inhibits CDK2. Related Kinase B is another potential off-target, while others show moderate to low inhibition.
Part 2: Determining Potency (IC₅₀ Values)
Following the broad screen, the next crucial step is to quantify the potency of the inhibitor against the primary target and key off-targets identified. This is done by generating dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).[8]
Objective: To determine the IC₅₀ value of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid for Target Kinase A, CDK2, and Related Kinase B.
Methodology: The same assay format as the initial screen (e.g., TR-FRET, luminescence-based ADP detection, or mobility shift) is used.[11][14]
Serial Dilution: A series of dilutions of the test compound are prepared in DMSO.
Assay Setup: Separate assays are run for each selected kinase (Target Kinase A, CDK2, Related Kinase B).
Compound Addition: The serially diluted compound is added to the assay wells, covering a wide concentration range (e.g., from 1 nM to 100 µM).
Incubation and Detection: The kinase reaction is initiated and measured as previously described.
Data Analysis: The percentage of inhibition at each concentration is plotted against the log of the inhibitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value.
Data Presentation: Comparative IC₅₀ Values
Compound
Target Kinase A (IC₅₀, nM)
CDK2 (IC₅₀, nM)
Related Kinase B (IC₅₀, nM)
Selectivity Ratio (CDK2/Target A)
5-Pyridin-4-ylpyrimidine-2-carboxylic acid
15
50
250
3.3x
Reference Compound X (Selective)
10
1,500
5,000
150x
Reference Compound Y (Non-selective)
25
30
100
1.2x
Interpretation: Our lead compound shows high potency against Target Kinase A. However, with only a 3.3-fold selectivity over CDK2, it would be considered a dual inhibitor.[1] Its selectivity against Related Kinase B is more pronounced (~17-fold). This profile is significantly less selective than Reference Compound X.
Part 3: Assessing Cellular Activity
Biochemical assays use purified enzymes in an artificial environment.[15] It is essential to determine if the compound can enter cells and engage its target in a more physiologically relevant context.[16][17] Cell-based assays are critical for this validation.[18][19]
Objective: To measure the binding of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid to Target Kinase A and CDK2 in live cells.
Methodology: The NanoBRET™ assay measures target engagement by detecting bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[16][17][18]
Cell Preparation: HEK293 cells are transiently transfected with plasmids encoding for NanoLuc-Target Kinase A or NanoLuc-CDK2 fusion proteins.[15]
Assay Plating: The transfected cells are plated in multi-well plates.
Compound Treatment: Cells are treated with a range of concentrations of the test compound.
Tracer Addition: A cell-permeable fluorescent tracer is added. If the test compound binds to the kinase, it will displace the tracer.
Detection: The NanoBRET signal is measured. A decrease in the BRET signal indicates target engagement by the test compound.
Data Analysis: Dose-response curves are generated to determine the IC₅₀ for target engagement in a cellular environment.
Caption: Principle of the NanoBRET Target Engagement Assay.
Data Presentation: Biochemical vs. Cellular Potency
Target
Biochemical IC₅₀ (nM)
Cellular Target Engagement IC₅₀ (nM)
Target Kinase A
15
120
CDK2
50
450
Interpretation: The rightward shift in potency from biochemical to cellular assays is common and can be attributed to factors like cell membrane permeability, efflux pumps, and competition with high intracellular ATP concentrations.[1][17] Importantly, the ~3-4 fold selectivity is maintained in the cellular context, confirming that 5-Pyridin-4-ylpyrimidine-2-carboxylic acid engages both targets in live cells.
Conclusion and Future Directions
The comprehensive selectivity assessment reveals that 5-Pyridin-4-ylpyrimidine-2-carboxylic acid is a potent, dual inhibitor of Target Kinase A and CDK2. While it displays good selectivity against other kinases like Related Kinase B, its activity on CDK2 is a critical finding that will shape its future development.
This profile is neither "good" nor "bad" in isolation; its value is context-dependent.
If targeting only Kinase A is desired: Medicinal chemistry efforts would be required to improve selectivity by modifying the scaffold to reduce affinity for the CDK2 active site.
If dual inhibition is beneficial: This compound could be a promising lead for cancers where both pathways are implicated. Further studies would focus on the downstream effects of inhibiting both kinases.
Ultimately, a thorough and multi-faceted approach to selectivity profiling is non-negotiable in modern drug discovery.[8][20] It provides the essential data needed to make informed decisions, mitigate risks of toxicity, and rationally design the next generation of targeted therapies.[7]
References
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), pp.7898-7914. [Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Expert Opinion on Drug Discovery, 4(8), pp.879-892. [Link]
Klink, T. A., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. ASSAY and Drug Development Technologies, 7(1), pp.43-55. [Link]
Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Expert Opinion on Drug Discovery, 4(8), pp.879-892. [Link]
Semantic Scholar. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 13(11), pp.3073-3083. [Link]
Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, pp.109-118. [Link]
Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]
Johnson, J. L., & Soellner, M. B. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(3), pp.583-586. [Link]
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), pp.1039-1045. [Link]
Zhao, Z., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), pp.1639-1646. [Link]
Kumar, A., et al. (2022). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. Journal of Molecular Graphics and Modelling, 116, 108238. [Link]
ResearchGate. (n.d.). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. [Link]
Nucleic Acids Research. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. [Link]
Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). [Link]
A Researcher's Guide to the Safe Disposal of 5-Pyridin-4-ylpyrimidine-2-carboxylic Acid
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid. The procedural steps outlined are grounded in an understa...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid. The procedural steps outlined are grounded in an understanding of the compound's chemical nature and the regulatory landscape governing laboratory waste. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a culture of safety and compliance in your laboratory.
While a specific Safety Data Sheet (SDS) for 5-Pyridin-4-ylpyrimidine-2-carboxylic acid is not universally available, a robust disposal plan can be expertly formulated by examining its constituent chemical moieties: a pyridine ring, a pyrimidine ring, and a carboxylic acid functional group. The "Precautionary Principle" shall be our guide—treating the substance with the caution afforded to its most hazardous structural analogs.
Part 1: Hazard Assessment and Chemical Profile
Understanding the "why" is critical to ensuring compliance and safety. The molecular structure of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid dictates its potential reactivity and toxicological profile. It is a nitrogen-containing heterocyclic compound, a class of chemicals that requires careful management.
Pyridine Moiety : Pyridine and its derivatives are known to be flammable and toxic.[1] Waste containing pyridine is often classified as hazardous.[2][3]
Pyrimidine-Carboxylic Acid Moiety : Analogs such as Pyrimidine-5-carboxylic acid are known to cause skin and eye irritation and may cause respiratory irritation.[4][5]
Based on these structural precedents, we can anticipate the hazard profile of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid.
Table 1: Anticipated Hazard Classification
Hazard Class
GHS Category
Rationale and Reference Compounds
Skin Corrosion/Irritation
Category 2
Based on data for Pyrimidine-5-carboxylic acid and 2,3-Pyridine dicarboxylic acid.[4][6]
Serious Eye Damage/Irritation
Category 2 / 2A
Based on data for various pyrimidine-carboxylic acids and pyridine-dicarboxylic acids.[4][6][7]
Specific Target Organ Toxicity (Single Exposure)
Category 3
May cause respiratory irritation, a common characteristic of related heterocyclic carboxylic acids.[4][6][8]
| Acute Toxicity (Oral) | Category 4 (Potential) | Considered potentially harmful if swallowed, based on analogs like Pyridine-2-carboxylic Acid.[9] |
Given this profile, all waste streams containing 5-Pyridin-4-ylpyrimidine-2-carboxylic acid must be managed as regulated, hazardous chemical waste in compliance with local, state, and federal regulations.[7]
Part 2: Immediate Safety Protocols and Spill Management
Proper disposal begins with safe handling during use. The following measures are essential to minimize exposure and prepare for unforeseen events.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE.
PPE Item
Specification
Purpose
Gloves
Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile may be insufficient for prolonged contact.
In the event of a spill, immediate and correct action is crucial.
Evacuate & Secure : Evacuate all non-essential personnel from the immediate area.[3]
Alert : Inform your laboratory supervisor and contact your institution's Environmental Health & Safety (EHS) department.
Assess :
Small Spill : If the spill is small (typically <100 mL of a solution or a few grams of solid) and you are trained and equipped to handle it, proceed with cleanup.
Large Spill : For large spills, await the arrival of the trained EHS response team.[1]
Cleanup (Small Spills Only) :
Wear your full PPE.
Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[1][3]
Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[11]
Decontaminate the spill area as per your lab's standard operating procedures.
All cleanup materials must be disposed of as hazardous waste.
Part 3: Systematic Disposal Workflow
The proper disposal of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid waste requires a systematic approach, from generation to final collection. Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system. [12] This practice is prohibited by regulations such as the EPA's ban on sewering hazardous waste pharmaceuticals, a principle that extends to laboratory chemicals.[13][14]
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of safe disposal. At the point of generation, identify and separate all materials that have come into contact with 5-Pyridin-4-ylpyrimidine-2-carboxylic acid.
Incompatible Materials : Store this waste stream away from strong oxidizing agents and strong acids (especially nitric acid).[10]
Step 2: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
Container Selection : Use a sealable, airtight container made of a material compatible with the waste stream (e.g., polyethylene for aqueous and solid waste).[10]
Labeling : As soon as the first drop of waste is added, the container must be labeled.[10] The label must include:
The words "Hazardous Waste."
The full chemical name: "5-Pyridin-4-ylpyrimidine-2-carboxylic acid."
An indication of the hazards (e.g., "Irritant," "Toxic").
The accumulation start date.
Step 3: On-Site Accumulation and Storage
Waste containers must be stored safely pending pickup by EHS.
Location : Store in a designated Satellite Accumulation Area (SAA) or a central waste storage area.
Conditions : The area should be cool, dry, and well-ventilated.[10] Keep containers tightly closed except when adding waste. Store away from heat, direct sunlight, and ignition sources.[10]
Step 4: Final Disposal Pathway
The terminal disposal method for this category of chemical waste must be handled by a licensed hazardous waste management facility.
Primary Method : The recommended disposal method is high-temperature incineration in a permitted hazardous waste incinerator (e.g., rotary kiln).[2] This process ensures the complete destruction of the organic molecule.
Arranging Pickup : When the waste container is full or has been in accumulation for the maximum allowed time (per institutional and state rules), complete a chemical collection request form for pickup by your institution's EHS department.[10]
Part 4: Visualized Disposal Workflow and Summary
To aid in rapid decision-making, the following diagram illustrates the proper disposal pathway.